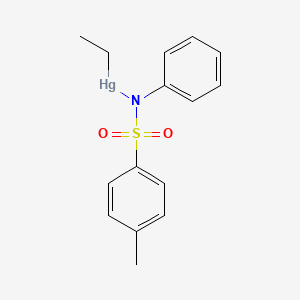
N-(Ethylmercuri)-p-toluenesulfonanilide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Ethylmercuri)-p-toluenesulfonanilide, also known as this compound, is a useful research compound. Its molecular formula is C15H17HgNO2S and its molecular weight is 476 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Agricultural Applications
N-(Ethylmercuri)-p-toluenesulfonanilide has been primarily utilized as a fungicide in agriculture. Its effectiveness against various fungal diseases has been documented:
- Fungicidal Activity : This compound exhibits strong antifungal properties, making it effective against pathogens such as Phytophthora and Botrytis species. It has been reported to outperform other fungicides in certain conditions, particularly in controlling diseases like bacterial scab in Gladiolus and anthracnose in grape crops .
- Field Studies : In field conditions, this compound has shown superior efficacy compared to other treatments, leading to improved crop yields and reduced disease incidence . Its application can enhance the greening of crops and reduce phytotoxicity, which is crucial for sustainable agriculture.
Medical Applications
While primarily used in agriculture, the implications of this compound extend into medical research, particularly concerning mercury exposure and its effects on human health:
- Toxicological Studies : Research indicates that compounds like this compound can lead to significant neurotoxic effects. Studies have explored the molecular fates of organometallic mercury in human brain tissue, revealing potential pathways of toxicity and the long-term impacts of exposure .
- Mercury Poisoning Cases : Historical cases have highlighted the dangers associated with mercury compounds, including this compound. Symptoms of overexposure include central nervous system effects such as ataxia and visual deterioration .
Case Studies
- Control of Bacterial Scab :
- Neurotoxicity Research :
Propiedades
Número CAS |
517-16-8 |
|---|---|
Fórmula molecular |
C15H17HgNO2S |
Peso molecular |
476 g/mol |
Nombre IUPAC |
ethyl-(N-(4-methylphenyl)sulfonylanilino)mercury |
InChI |
InChI=1S/C13H12NO2S.C2H5.Hg/c1-11-7-9-13(10-8-11)17(15,16)14-12-5-3-2-4-6-12;1-2;/h2-10H,1H3;1H2,2H3;/q-1;;+1 |
Clave InChI |
XAGAASDWSFGQEC-UHFFFAOYSA-N |
SMILES |
CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
SMILES canónico |
CC[Hg]N(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C |
Key on ui other cas no. |
517-16-8 |
Sinónimos |
ceresan M ethylmercury-p-toluene sulfonanilide granosan MDB |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















